Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-
Overview
Description
Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- is an organic compound with the molecular formula C₁₂H₁₇NO₂ It is characterized by a cyclopropane ring attached to a methanamine group, which is further substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated cyclopropane derivative.
Substitution with the 2,5-Dimethoxyphenyl Group: The final step involves the substitution of the cyclopropanemethanamine with the 2,5-dimethoxyphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Types of Reactions:
Oxidation: Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Cyclopropanemethanamine, 2-(3,4-dimethoxyphenyl)-
- Cyclopropanemethanamine, 2-(2,4-dimethoxyphenyl)-
- Cyclopropanemethanamine, 2-(2,6-dimethoxyphenyl)-
Comparison: Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties. For example, the 2,5-dimethoxy substitution pattern may result in different electronic and steric effects compared to other substitution patterns, leading to distinct chemical and biological behaviors.
Properties
IUPAC Name |
[2-(2,5-dimethoxyphenyl)cyclopropyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-3-4-12(15-2)11(6-9)10-5-8(10)7-13/h3-4,6,8,10H,5,7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXXDEUJMOZAFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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